Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a furan ring substituted with a nitrophenyl group and a dihydropyridine core The presence of ester groups at the 3 and 5 positions of the dihydropyridine ring further adds to its complexity
Preparation Methods
The synthesis of diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.
Introduction of the furan ring: The furan ring can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the furan is coupled with a halogenated dihydropyridine intermediate.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of continuous flow reactors and alternative solvents to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine core will yield a pyridine derivative, while reduction of the nitro group will yield an amino derivative.
Scientific Research Applications
Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly those targeting cardiovascular diseases.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is primarily related to its ability to block calcium channels. The dihydropyridine core interacts with the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced cardiac workload . The nitrophenyl and furan groups may also contribute to the compound’s binding affinity and selectivity for specific calcium channel subtypes .
Comparison with Similar Compounds
Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as nifedipine, amlodipine, and felodipine. These compounds share a similar dihydropyridine core but differ in their substituents, which can affect their pharmacological properties . For example:
Nifedipine: Contains a nitrophenyl group but lacks the furan ring, making it less selective for certain calcium channel subtypes.
Amlodipine: Contains a bulky amine group, which increases its binding affinity and duration of action.
Felodipine: Contains a chlorine-substituted phenyl group, which enhances its potency and selectivity for vascular smooth muscle.
The unique combination of the nitrophenyl and furan groups in this compound may provide it with distinct pharmacological advantages, such as improved selectivity and reduced side effects .
Properties
CAS No. |
111399-97-4 |
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Molecular Formula |
C25H28N2O7 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
dipropan-2-yl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H28N2O7/c1-13(2)32-24(28)21-15(5)26-16(6)22(25(29)33-14(3)4)23(21)20-11-10-19(34-20)17-8-7-9-18(12-17)27(30)31/h7-14,23,26H,1-6H3 |
InChI Key |
JFMAJLPKTWNAFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C |
Origin of Product |
United States |
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